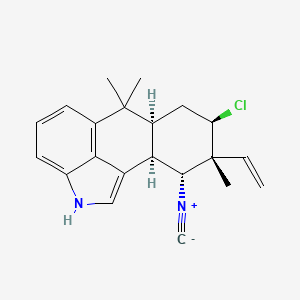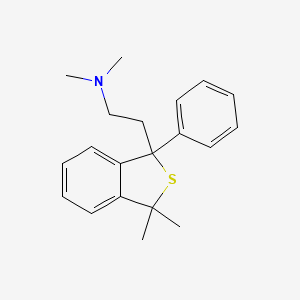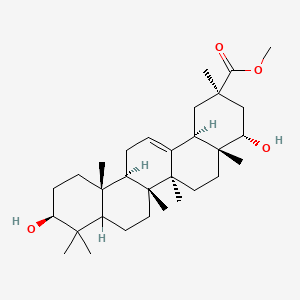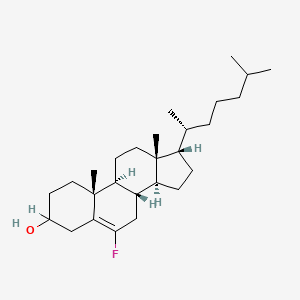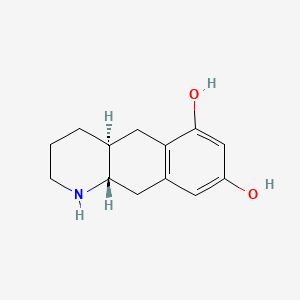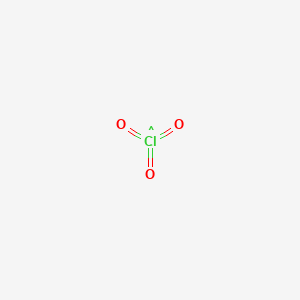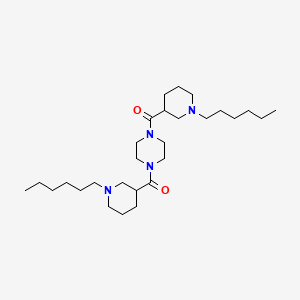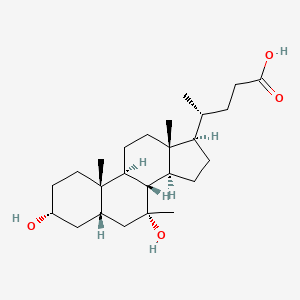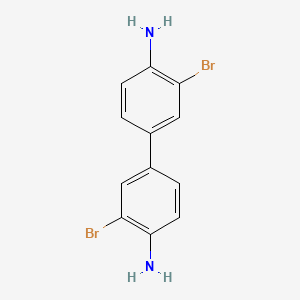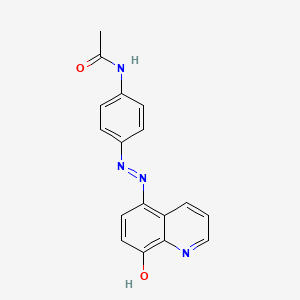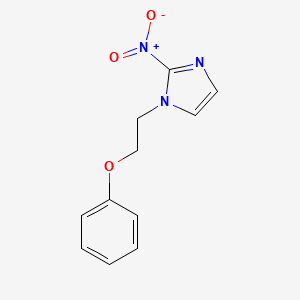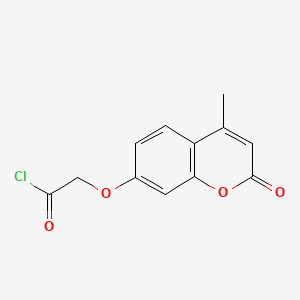
7-(Chlorocarbonylmethoxy)-4-methylcoumarin
描述
7-(Chlorocarbonylmethoxy)-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes. This particular compound is characterized by the presence of a chlorocarbonylmethoxy group attached to the 7th position of the coumarin ring and a methyl group at the 4th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chlorocarbonylmethoxy)-4-methylcoumarin typically involves the following steps:
Starting Material: The synthesis begins with 4-methylcoumarin as the starting material.
Chlorocarbonylation: The 7th position of the coumarin ring is chlorocarbonylated using phosgene (carbonyl chloride) in the presence of a base such as pyridine. This reaction introduces the chlorocarbonyl group.
Methoxylation: The chlorocarbonyl group is then reacted with methanol in the presence of a base to form the chlorocarbonylmethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Handling large quantities of phosgene and methanol under controlled conditions.
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure efficient and consistent production.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
7-(Chlorocarbonylmethoxy)-4-methylcoumarin undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding carboxylic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols, typically in the presence of a base like triethylamine.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted coumarin derivatives.
Hydrolysis: Formation of 7-(hydroxymethoxy)-4-methylcoumarin.
Reduction: Formation of 7-(hydroxymethyl)-4-methylcoumarin.
科学研究应用
7-(Chlorocarbonylmethoxy)-4-methylcoumarin has several scientific research applications:
Fluorescent Probes: Used as a fluorescent probe in biochemical assays due to its strong fluorescence properties.
Pharmaceuticals: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of bioactive compounds.
Biological Studies: Employed in studies related to enzyme inhibition and interaction with biological macromolecules.
Industrial Applications: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 7-(Chlorocarbonylmethoxy)-4-methylcoumarin involves its interaction with biological targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Fluorescence: Its strong fluorescence allows it to be used as a marker in various biological assays, helping to track and visualize biological processes.
相似化合物的比较
Similar Compounds
7-(Hydroxymethoxy)-4-methylcoumarin: Similar structure but with a hydroxymethoxy group instead of a chlorocarbonylmethoxy group.
7-(Methoxycarbonylmethoxy)-4-methylcoumarin: Contains a methoxycarbonylmethoxy group instead of a chlorocarbonylmethoxy group.
4-Methylcoumarin: The parent compound without any substitutions at the 7th position.
Uniqueness
7-(Chlorocarbonylmethoxy)-4-methylcoumarin is unique due to the presence of the chlorocarbonylmethoxy group, which imparts distinct chemical reactivity and biological properties compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxyacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4/c1-7-4-12(15)17-10-5-8(2-3-9(7)10)16-6-11(13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSWCAAFHPVFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238571 | |
| Record name | 7-(Chlorocarbonylmethoxy)-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91454-65-8 | |
| Record name | 7-(Chlorocarbonylmethoxy)-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091454658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(Chlorocarbonylmethoxy)-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


